2,5-Dichloro-3-fluoro-4-iodopyridine
Overview
Description
2,5-Dichloro-3-fluoro-4-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5HCl2FIN. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives. For instance, starting with 2,5-dichloropyridine, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Subsequent iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are effective.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
2,5-Dichloro-3-fluoro-4-iodopyridine has several scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2,3-Dichloro-4-iodopyridine
Uniqueness
Compared to similar compounds, 2,5-Dichloro-3-fluoro-4-iodopyridine offers a unique combination of halogen substituents, which can influence its reactivity and properties. The presence of both fluorine and iodine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
2,5-dichloro-3-fluoro-4-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2FIN/c6-2-1-10-5(7)3(8)4(2)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDZUAKTVIRUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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